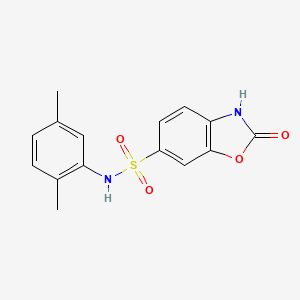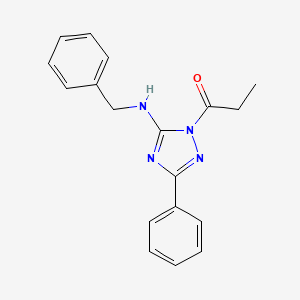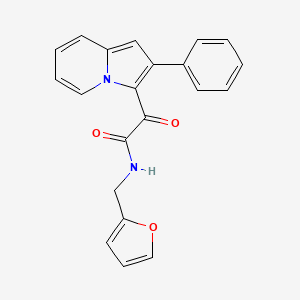![molecular formula C16H25NO B5763787 2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
2-[benzyl(cyclohexylmethyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(cyclohexylmethyl)amino]ethanol, also known as BCAE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[benzyl(cyclohexylmethyl)amino]ethanol has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and material science. In medicine, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
In pharmacology, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated as a potential drug candidate due to its ability to interact with various receptors in the central nervous system. It has also been studied for its potential use in drug delivery systems and as a molecular probe for imaging studies.
In material science, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated for its potential use as a surfactant, emulsifier, and stabilizer in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[benzyl(cyclohexylmethyl)amino]ethanol is not fully understood. However, it is believed to interact with various receptors in the central nervous system, including the dopamine receptors, serotonin receptors, and adrenergic receptors. It may also inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[benzyl(cyclohexylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[benzyl(cyclohexylmethyl)amino]ethanol in lab experiments is its ability to interact with various receptors in the central nervous system, which makes it a potential drug candidate for various neurological disorders. However, one of the limitations of using 2-[benzyl(cyclohexylmethyl)amino]ethanol is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the study of 2-[benzyl(cyclohexylmethyl)amino]ethanol. One of the future directions is to investigate its potential use as a drug candidate for various neurological disorders. Another future direction is to study its potential use as a molecular probe for imaging studies. Additionally, future studies should focus on evaluating the toxicity of 2-[benzyl(cyclohexylmethyl)amino]ethanol and its potential side effects.
Méthodes De Synthèse
The synthesis method of 2-[benzyl(cyclohexylmethyl)amino]ethanol involves the reaction of benzylamine, cyclohexylmethylamine, and ethylene oxide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
2-[benzyl(cyclohexylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1,3-4,7-8,16,18H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWUHDHJWWDPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(cyclohexylmethyl)amino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)




![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)

![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)

![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5763798.png)
![2-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5763804.png)
![methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)